(E)-4-((5-(3-nitrophenyl)furan-2-yl)methylene)-1-phenyl-3-((phenylthio)methyl)-1H-pyrazol-5(4H)-one
Description
The compound “(E)-4-((5-(3-nitrophenyl)furan-2-yl)methylene)-1-phenyl-3-((phenylthio)methyl)-1H-pyrazol-5(4H)-one” is a pyrazolone derivative characterized by a fused heterocyclic framework. Its structure includes:
- Substituents: A (3-nitrophenyl)furan-2-yl methylene group at position 4 (E-configuration), introducing electron-withdrawing effects via the nitro group.
Pyrazolone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The stereoelectronic effects of the nitro group and the sulfur-containing substituent may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(4E)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-5-(phenylsulfanylmethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4S/c31-27-24(17-22-14-15-26(34-22)19-8-7-11-21(16-19)30(32)33)25(18-35-23-12-5-2-6-13-23)28-29(27)20-9-3-1-4-10-20/h1-17H,18H2/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUAFKDIIBOREE-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=N2)CSC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=N2)CSC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((5-(3-nitrophenyl)furan-2-yl)methylene)-1-phenyl-3-((phenylthio)methyl)-1H-pyrazol-5(4H)-one, a pyrazole derivative, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antimicrobial, antioxidant, and potential antiviral properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-nitrophenylfuran with appropriate aldehydes and phenylthio derivatives. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Signals at specific ppm indicating functional groups |
| IR | Characteristic absorption bands corresponding to C=N and C=O |
| X-ray | Crystallographic data confirming molecular geometry |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial and fungal strains. The compound showed significant inhibition against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus niger
Inhibition zones and minimum inhibitory concentrations (MIC) were measured to evaluate effectiveness.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that it possesses notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
Antiviral Activity
Preliminary studies suggest that pyrazole derivatives may exhibit antiviral properties. For instance, compounds in this class have shown promise against viruses such as HIV and influenza. Molecular docking studies support these findings by highlighting binding interactions with viral targets.
Case Studies
- Antimicrobial Efficacy : A study involving a series of pyrazolyl-thiazole derivatives reported significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL against various pathogens .
- Antioxidant Properties : In a comparative analysis, the compound demonstrated higher scavenging activity compared to standard antioxidants like ascorbic acid .
- Antiviral Screening : In vitro assays showed that related pyrazole compounds reduced viral load significantly in cell cultures infected with influenza A virus .
Computational Studies
Computational methods, including density functional theory (DFT) calculations and molecular docking simulations, were employed to predict the electronic properties and interaction dynamics of the compound with biological targets. These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of various substituents, such as nitrophenyl and phenylthio groups, enhances the compound's efficacy against a range of bacterial strains. For instance, studies have shown that similar compounds demonstrate potent activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic agents .
Anticancer Properties
Pyrazole derivatives are being investigated for their anticancer potential. The unique structural features of (E)-4-((5-(3-nitrophenyl)furan-2-yl)methylene)-1-phenyl-3-((phenylthio)methyl)-1H-pyrazol-5(4H)-one may allow it to interact with specific cellular targets involved in cancer proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, particularly those associated with breast and lung cancers .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds containing furan and nitro groups have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The key step often involves the condensation of furan derivatives with nitrophenyl aldehydes under acidic or basic conditions.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazole ring.
- Functionalization : Further modifications can introduce phenylthio groups or other substituents to enhance biological activity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated using ChemDraw software.
Key Findings
Electronic Effects of Nitro Positioning :
- The target compound’s 3-nitrophenyl group (meta-substitution) creates a less symmetric electron-withdrawing effect compared to the 4-nitrophenyl (para) analog in . This may alter charge distribution, affecting binding to enzymatic targets like kinases or reductases.
Structural Flexibility vs. Rigidity :
- Compounds with rigid fused rings (e.g., benzothiazole in ) exhibit higher thermal stability, whereas the target compound’s furan-methylene linkage may confer conformational flexibility, influencing receptor interaction dynamics.
Biological Activity Trends :
- Pyrazolone derivatives with electron-withdrawing groups (e.g., nitro, thioxo) often show enhanced anticancer activity due to interactions with DNA or redox enzymes . The target compound’s nitro and sulfur motifs align with this trend.
Contradictory Observations
- While nitro groups generally enhance cytotoxicity, their positioning (3- vs. 4-) can lead to divergent activity profiles.
- Sulfur-containing groups like (phenylthio)methyl may increase metabolic susceptibility compared to more stable thiazolidinones .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (E)-configured pyrazolone derivatives, and how can stereochemical purity be ensured?
- Methodology : The compound’s (E)-configuration can be synthesized via condensation reactions using aldehydes or ketones under basic conditions. For example, chalcone-like derivatives are often prepared by Claisen-Schmidt condensation (e.g., NaOH/ethanol at room temperature, as in ). Stereochemical purity is confirmed by X-ray crystallography (e.g., ) or NMR coupling constants. Solvent choice (e.g., glacial acetic acid for reflux; ) and temperature control are critical to avoid isomerization.
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves the (E)-configuration and intramolecular interactions (e.g., π-π stacking in ).
- NMR : H and C NMR confirm substituent positions and detect tautomeric forms (common in pyrazolones; ).
- FTIR : Validates functional groups like nitrophenyl (stretching at ~1520 cm) and furan rings (C-O-C at ~1250 cm) ( ).
- HPLC : Assesses purity (>95% required for pharmacological studies; ).
Q. How do reaction conditions influence the yield of this compound?
- Methodology : Optimize via Design of Experiments (DoE). Key variables include:
- Catalyst/base : Sodium acetate () vs. NaOH ( ) affects cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (DMF) may enhance solubility of nitro groups ( ).
- Reaction time : Prolonged reflux (8–10 hours in ) improves yield but risks decomposition.
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity or non-covalent interactions in biological systems?
- Methodology :
- DFT calculations : Model electron-withdrawing effects of the 3-nitrophenyl group on furan ring reactivity ().
- Molecular docking : Screen for binding to targets like cyclooxygenase (COX) or kinases, leveraging the phenylthio group’s hydrophobicity ().
- MD simulations : Study stability in lipid bilayers using force fields like CHARMM ( ).
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
- Dynamic effects : Tautomerism in pyrazolones may cause NMR signal splitting not observed in static X-ray structures ().
- Cross-validation : Use 2D NMR (COSY, NOESY) to detect spatial correlations ( ) and compare with crystallographic bond lengths ().
Q. What strategies mitigate challenges in scaling up synthesis without compromising stereoselectivity?
- Methodology :
- Flow chemistry : Enables precise temperature control to prevent (E)→(Z) isomerization ( ).
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 10 hours in ) while maintaining yield.
- Catalyst recycling : Immobilize bases on silica ( ) to reduce waste.
Q. How does the phenylthio group influence the compound’s electronic properties and biological activity?
- Methodology :
- Electrochemical analysis : Cyclic voltammetry quantifies electron-donating/withdrawing effects ().
- SAR studies : Compare derivatives with/without the phenylthio group in enzyme inhibition assays ().
Data Contradiction Analysis
Q. Why might reported melting points vary across studies?
- Analysis :
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DCM) produce distinct crystal forms ().
- Impurities : Residual solvents (e.g., methylene chloride in ) depress melting points. Validate purity via DSC and elemental analysis.
Q. How to address discrepancies in biological activity data for structurally similar analogs?
- Analysis :
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC values ( ).
- Metabolic stability : The nitro group may undergo in situ reduction to an amine, altering activity ( ). Use LC-MS to track metabolites.
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–185°C (polymorph A) | |
| Solubility (DMSO) | HPLC | 12 mg/mL | |
| λ (UV-Vis) | Ethanol solution | 340 nm | |
| LogP | Computational (ChemAxon) | 3.8 ± 0.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
